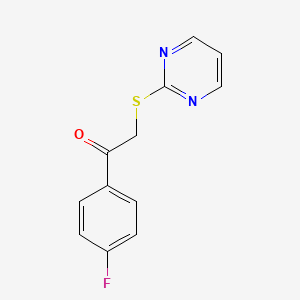
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one is an organic compound characterized by the presence of a fluorophenyl group and a pyrimidinylthio group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-mercaptopyrimidine as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-mercaptopyrimidine to form the desired product. The reaction is typically conducted in a solvent such as ethanol or methanol.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one and 1-(4-Bromophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of the fluorine atom in 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity.
Properties
Molecular Formula |
C12H9FN2OS |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-pyrimidin-2-ylsulfanylethanone |
InChI |
InChI=1S/C12H9FN2OS/c13-10-4-2-9(3-5-10)11(16)8-17-12-14-6-1-7-15-12/h1-7H,8H2 |
InChI Key |
IVLYFNWUPQJHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















